2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol typically involves the formation of the thietane ring followed by its attachment to the phenyl and ethan-1-ol moieties. One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .
Industrial Production Methods
Industrial production methods for thietane-containing compounds often utilize photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds . These methods are efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietane-containing molecules such as thietanose nucleosides and spirothietanes . These compounds share the thietane ring but differ in their additional functional groups and overall structure.
Uniqueness
2-(4-(Thietan-3-ylamino)phenyl)ethan-1-ol is unique due to its specific combination of the thietane ring with a phenyl and ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
2-[4-(thietan-3-ylamino)phenyl]ethanol |
InChI |
InChI=1S/C11H15NOS/c13-6-5-9-1-3-10(4-2-9)12-11-7-14-8-11/h1-4,11-13H,5-8H2 |
InChI Key |
QCSHRWHJPGSSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.